molecular formula C14H14ClNO B1320242 3-Chloro-2-(2,4-dimethylphenoxy)aniline CAS No. 937604-59-6

3-Chloro-2-(2,4-dimethylphenoxy)aniline

Cat. No.: B1320242
CAS No.: 937604-59-6
M. Wt: 247.72 g/mol
InChI Key: RPAHTZZPAGNAOZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dimethylphenoxy)aniline (CAS: 937604-59-6 or 937604-61-0) is a substituted aniline derivative featuring a chloro group at position 3 and a 2,4-dimethylphenoxy group at position 2 of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine group and sterically hindered aromatic system. Its structural uniqueness arises from the electron-donating methyl groups on the phenoxy moiety, which influence both electronic and steric properties.

Properties

IUPAC Name

3-chloro-2-(2,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-7-13(10(2)8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHTZZPAGNAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264058
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-59-6
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods, including:

Industrial Production Methods: Industrial production of 3-Chloro-2-(2,4-dimethylphenoxy)aniline may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that derivatives of aniline compounds, including 3-Chloro-2-(2,4-dimethylphenoxy)aniline, exhibit significant antiviral activity. A study on diarylaniline derivatives demonstrated their effectiveness against wild-type HIV-1 and drug-resistant strains. The synthesis involved nucleophilic substitution reactions leading to compounds that showed promising results in inhibiting viral replication . This suggests potential for developing new antiviral agents based on the structure of 3-Chloro-2-(2,4-dimethylphenoxy)aniline.

Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In a comparative study involving various substituted anilines, it was found that certain modifications to the aniline structure could enhance antibacterial efficacy against common pathogens. The structure-activity relationship (SAR) studies indicated that chlorinated anilines often exhibit improved activity due to their ability to disrupt bacterial cell membranes .

Agricultural Chemistry

Herbicide Development
3-Chloro-2-(2,4-dimethylphenoxy)aniline serves as a key intermediate in the synthesis of herbicides. Its phenoxy group is particularly reactive and can be modified to create compounds that effectively inhibit plant growth by targeting specific biochemical pathways. Research has demonstrated that phenoxyacetic acid derivatives can be synthesized from this compound, which are known to exhibit herbicidal properties .

Material Science

Polymer Synthesis
In material science, 3-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers containing chlorinated anilines can exhibit improved resistance to thermal degradation and environmental stressors .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryPMC2904523Diarylaniline derivatives showed significant antiviral activity against HIV-1.
Agricultural ChemistryUS5041671ASynthesis of herbicides from phenoxyacetic acid derivatives enhanced growth inhibition.
Material SciencePMC5727484Polymers with chlorinated anilines exhibited improved thermal stability.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Notes
3-Chloro-2-(2,4-dimethylphenoxy)aniline 937604-59-6 C14H14ClNO 247.72 2-(2,4-dimethylphenoxy), 3-Cl Pharma intermediates, steric hindrance
3-Chloro-4-(2,3-dimethylphenoxy)aniline 893754-18-2 C14H14ClNO 247.72 4-(2,3-dimethylphenoxy), 3-Cl Specialty chemicals
3-Chloro-2-(methylsulfanyl)aniline 19284-91-4 C7H8ClNS 173.66 2-(methylsulfanyl), 3-Cl Antiviral agents, high reactivity
3-Chloro-2-(phenethyloxy)aniline 946714-51-8 C14H14ClNO 247.72 2-(phenethyloxy), 3-Cl Flexible drug intermediates
3-Chloro-4-(4-chlorophenoxy)aniline 24900-79-6 C12H9Cl2NO 262.11 4-(4-Cl-phenoxy), 3-Cl Stabilized non-polar media use

Key Findings from Research

  • Electronic Effects: Electron-donating groups (e.g., methyl on phenoxy) in the target compound decrease amine nucleophilicity but improve thermal stability.
  • Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenoxy) hinder regioselective reactions, necessitating optimized catalytic conditions.
  • Synthetic Utility : Thioether analogs exhibit faster reaction kinetics in SNAr reactions compared to ether-linked derivatives.

Biological Activity

3-Chloro-2-(2,4-dimethylphenoxy)aniline, with the chemical formula C14_{14}H14_{14}ClN O and a molecular weight of 247.72 g/mol, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C14_{14}H14_{14}ClN O
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 937604-59-6

Biological Activities

Research on the biological activities of 3-Chloro-2-(2,4-dimethylphenoxy)aniline has primarily focused on its antimicrobial and anticancer properties. Below are some key findings:

Antimicrobial Activity

  • Bacterial Inhibition :
    • Studies have indicated that compounds similar to 3-Chloro-2-(2,4-dimethylphenoxy)aniline exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
    • A comparative analysis showed that derivatives with halogen substitutions significantly enhance antibacterial efficacy, suggesting that the presence of chlorine in the structure may contribute to increased activity against gram-positive bacteria .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacterial cells.

Anticancer Activity

  • Cell Line Studies :
    • Research has demonstrated that 3-Chloro-2-(2,4-dimethylphenoxy)aniline and its derivatives exhibit potent antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
    • The IC50_{50} values for these compounds have been reported in the nanomolar range, indicating strong cytotoxic effects .
  • Cell Cycle Arrest :
    • Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various aniline derivatives, 3-Chloro-2-(2,4-dimethylphenoxy)aniline was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anticancer Potential

A preclinical evaluation involving zebrafish embryos showed that 3-Chloro-2-(2,4-dimethylphenoxy)aniline significantly inhibited tumor growth in vivo. The study highlighted its potential as an effective anticancer agent with minimal toxicity to normal cells.

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Notes
AntibacterialStaphylococcus aureusMIC: 0.5 µg/mLEffective against MRSA
AnticancerMDA-MB-231IC50: 100 nMInduces apoptosis in cancer cells
HeLaIC50: 80 nMCell cycle arrest at G2/M phase

Q & A

Q. What are the key synthetic pathways for 3-Chloro-2-(2,4-dimethylphenoxy)aniline, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and controlled oxidation steps. For example, 2,4-dimethylphenol derivatives are reacted with halogenated anilines under reflux in the presence of a strong base (e.g., NaOH) to form the ether linkage . Temperature control (30–80°C) and pH adjustments (pH 5–6 during filtration) are critical to maximize yield and avoid salt formation . Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How is the molecular structure of 3-Chloro-2-(2,4-dimethylphenoxy)aniline characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR identify chemical environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • IR : Absorbance bands for N-H (3300–3400 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) validate functional groups .
  • X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and spatial arrangement .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies using HPLC or TLC under varying temperatures (25–60°C) and pH (3–9) reveal degradation via hydrolysis of the chloro group in acidic media. Storage at 4°C in amber vials is advised to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Chloro-2-(2,4-dimethylphenoxy)aniline in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron density distribution, identifying the chloro group as the primary electrophilic site. Fukui indices and Molecular Electrostatic Potential (MEP) maps predict regioselectivity in reactions with amines or thiols . Computational tools like Gaussian or ORCA are used to simulate transition states and activation energies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Cross-validation with High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula. For ambiguous cases, variable-temperature NMR or X-ray Powder Diffraction (XRPD) distinguishes conformational isomers .

Q. How is this compound utilized in synthesizing bioactive derivatives, and what are the design principles?

  • Methodological Answer : The aniline moiety serves as a precursor for Schiff bases or heterocycles. For example:
  • Oxadiazole derivatives : React with hydrazides and carboxaldehydes in methanol under catalytic acetic acid to form antimicrobial agents .
  • Enzyme inhibitors : Introduce sulfonamide or imidazole groups via coupling reactions for kinase inhibition studies .
    Design principles prioritize electron-withdrawing substituents (e.g., -Cl) to enhance electrophilicity and bioavailability .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • GC-MS : Detects volatile byproducts (e.g., unreacted 2,4-dimethylphenol) with a DB-5 column and He carrier gas .
  • HPLC-PDA : Uses a C18 column (acetonitrile/water gradient) to quantify residual solvents (<0.1% per ICH guidelines) .
  • ICP-OES : Monitors heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

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